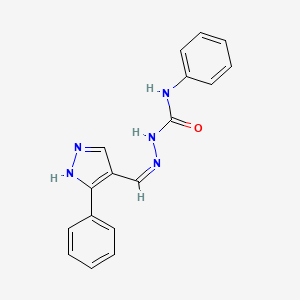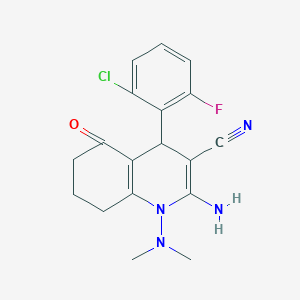![molecular formula C18H23N3O2 B6139576 4-(4-isopropoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6139576.png)
4-(4-isopropoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-isopropoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a useful research compound. Its molecular formula is C18H23N3O2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-isopropoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is 313.17902698 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-isopropoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-isopropoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Fused pyridine derivatives, including the one , have shown promise in anticancer research. They exhibit activity against various tumor cell lines, such as MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 . These compounds can inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Antiviral Properties
The structural similarity of these compounds to DNA bases like adenine and guanine contributes to their effectiveness in antiviral applications. They can be designed to interfere with viral replication processes, offering a potential pathway for developing new antiviral drugs .
Antibacterial and Antifungal Uses
Due to their ability to interact with bacterial and fungal cell components, fused pyridine derivatives are researched for their antibacterial and antifungal properties. This makes them valuable in the search for new treatments against resistant strains of bacteria and fungi .
Anti-inflammatory and Analgesic Effects
These compounds have been studied for their anti-inflammatory and analgesic effects. They may work by modulating inflammatory pathways or by directly acting on pain receptors .
Antihypertensive Applications
Some fused pyridine derivatives have been found to possess antihypertensive properties. They can induce vasodilation and influence blood pressure regulation, which is beneficial for treating hypertension .
Antimalarial Potential
The chemical structure of fused pyridine derivatives allows them to be used in antimalarial research. Their interaction with malarial parasites can lead to the development of novel antimalarial medications .
Antituberculosis Activity
These compounds also show potential in combating tuberculosis . Their mechanism of action may involve disrupting the life cycle of the tuberculosis bacteria, providing a new avenue for treatment .
Solubility and Drug Delivery Enhancement
The incorporation of fused pyridine derivatives into other compounds can improve solubility , polarity , lipophilicity , and hydrogen bonding capacity . This enhances the drug delivery characteristics of pharmaceuticals, making them more effective .
作用機序
Target of Action
The primary target of this compound is tubulin . Tubulin is a globular protein that is the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. Microtubules play crucial roles in many cellular processes, including mitosis, intracellular transport, and maintenance of cell shape .
Mode of Action
The compound interacts with tubulin by binding to the colchicine site . This binding inhibits the polymerization of microtubules, disrupting the formation and function of the mitotic spindle during cell division . As a result, the compound can cause cell cycle arrest in the G2/M phase and induce apoptosis, or programmed cell death .
Biochemical Pathways
The compound’s action on tubulin affects several biochemical pathways. By inhibiting microtubule polymerization, it disrupts the normal progression of the cell cycle, leading to G2/M phase arrest . This arrest prevents cells from dividing, which can halt the growth of rapidly dividing cells, such as cancer cells . Additionally, the compound’s action can trigger the intrinsic pathway of apoptosis, leading to cell death .
Result of Action
The compound exhibits anticancer activity against several tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 . It also shows potent cytotoxicity against adriamycin-resistant human breast and hepatocarcinoma cells . These effects are likely due to the compound’s ability to inhibit cell division and induce apoptosis by targeting tubulin .
特性
IUPAC Name |
1-propan-2-yl-4-(4-propan-2-yloxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-11(2)21-18-16(10-19-21)15(9-17(22)20-18)13-5-7-14(8-6-13)23-12(3)4/h5-8,10-12,15H,9H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSBEUNBSPDQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(CC(=O)N2)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(propan-2-yl)-4-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-phenyl-N-{1-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B6139508.png)

![1-[4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6139514.png)
![N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6139538.png)
![ethyl (3-{[(2-chlorophenoxy)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B6139546.png)
![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6139550.png)

![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B6139562.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}nicotinamide 1-oxide](/img/structure/B6139566.png)
![1-(2-chlorophenyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6139567.png)

![N,N-diallyl-2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6139583.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B6139586.png)
![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-ethylpiperidine](/img/structure/B6139591.png)